molecular formula C34H38N6O6 B12585385 D-Phenylalanyl-D-tryptophyl-D-phenylalanylglycyl-D-alanine CAS No. 644997-39-7

D-Phenylalanyl-D-tryptophyl-D-phenylalanylglycyl-D-alanine

Cat. No.: B12585385
CAS No.: 644997-39-7
M. Wt: 626.7 g/mol
InChI Key: FFENVTZMXLSQPG-WTURZTNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

IUPAC Name and Structural Formula Analysis

The IUPAC name for D-phenylalanyl-D-tryptophyl-D-phenylalanylglycyl-D-alanine is derived from its sequence of five amino acids, each in the D-configuration. The systematic name is:
(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-amino-3-phenylpropanamido]-3-(1H-indol-3-yl)propanamido]-3-phenylpropanamido]acetamido]propanoic acid .

Structural Formula Breakdown

The peptide chain consists of the following residues in sequence:

  • D-phenylalanine : (2R)-2-amino-3-phenylpropanoic acid.
  • D-tryptophan : (2R)-2-amino-3-(1H-indol-3-yl)propanoic acid.
  • D-phenylalanine : Repeats the first residue’s structure.
  • Glycine : The simplest amino acid (2-aminoacetic acid).
  • D-alanine : (2R)-2-aminopropanoic acid.

The structural formula (Figure 1) highlights the peptide bonds (‑CONH‑) linking these residues and the chiral centers (R-configuration) at each alpha-carbon.

Table 1: Amino Acid Sequence and Configurations

Position Amino Acid Configuration Molecular Fragment
1 D-phenylalanine R C₉H₁₁NO₂
2 D-tryptophan R C₁₁H₁₂N₂O₂
3 D-phenylalanine R C₉H₁₁NO₂
4 Glycine - C₂H₅NO₂
5 D-alanine R C₃H₇NO₂

CAS Registry Number and Molecular Descriptors

The compound is registered under CAS 644997-39-7 , with the following molecular descriptors:

Molecular Formula

C₃₄H₃₈N₆O₆
This formula accounts for the five amino acid residues and the removal of four water molecules (one per peptide bond formation).

Molecular Weight

626.73 g/mol
Calculated as follows:

  • Carbon (34 × 12.01) = 408.34
  • Hydrogen (38 × 1.01) = 38.38
  • Nitrogen (6 × 14.01) = 84.06
  • Oxygen (6 × 16.00) = 96.00
    Total = 408.34 + 38.38 + 84.06 + 96.00 = 626.78 g/mol (minor rounding discrepancies may occur).

Table 2: Key Molecular Descriptors

Property Value
CAS Registry Number 644997-39-7
Molecular Formula C₃₄H₃₈N₆O₆
Exact Mass 626.285 Da
XLogP3-AA 3.2 (estimated)
Hydrogen Bond Donors 6
Hydrogen Bond Acceptors 7

Sequence-Specific Stereochemical Configuration

The stereochemical integrity of this compound is critical to its structural and functional properties. Each amino acid’s alpha-carbon adopts the R-configuration , as defined by the Cahn-Ingold-Prelog priority rules.

Chirality Analysis
  • D-phenylalanine residues : The benzyl side chain and amino group occupy opposite spatial positions relative to the chiral center, creating a non-superimposable mirror image of the L-form.
  • D-tryptophan : The indole moiety’s orientation is inverted compared to its L-enantiomer, affecting potential aromatic interactions.
  • Glycine : Achiral due to its symmetric alpha-carbon.
  • D-alanine : The methyl group and amino group oppose each other spatially.

Figure 2: Stereochemical Projections

D-Phe: (R)-Cα → NH₂ | COOH  
D-Trp: (R)-Cα → NH₂ | COOH  
Gly:   Planar α-carbon  
D-Ala: (R)-Cα → NH₂ | COOH  
Implications of D-Amino Acid Incorporation
  • Protease Resistance : The D-configuration confers resistance to enzymatic degradation by standard proteases, which typically target L-amino acids.
  • Structural Rigidity : Alternating D- and L-residues (though absent here) can induce beta-turn motifs; however, all-D sequences like this one favor extended conformations.

Properties

CAS No.

644997-39-7

Molecular Formula

C34H38N6O6

Molecular Weight

626.7 g/mol

IUPAC Name

(2R)-2-[[2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoic acid

InChI

InChI=1S/C34H38N6O6/c1-21(34(45)46)38-30(41)20-37-32(43)28(17-23-12-6-3-7-13-23)40-33(44)29(18-24-19-36-27-15-9-8-14-25(24)27)39-31(42)26(35)16-22-10-4-2-5-11-22/h2-15,19,21,26,28-29,36H,16-18,20,35H2,1H3,(H,37,43)(H,38,41)(H,39,42)(H,40,44)(H,45,46)/t21-,26-,28-,29-/m1/s1

InChI Key

FFENVTZMXLSQPG-WTURZTNBSA-N

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)CNC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H](CC4=CC=CC=C4)N

Canonical SMILES

CC(C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Overview
Solid-phase peptide synthesis is the most common method for synthesizing peptides like D-Phenylalanyl-D-tryptophyl-D-phenylalanylglycyl-D-alanine. This technique allows for the sequential addition of protected amino acids to a growing peptide chain that is anchored to a solid resin.

Steps Involved

  • Coupling Reaction : Each amino acid is activated using coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide) and then coupled to the resin-bound peptide.
  • Deprotection : The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA), allowing for the exposure of reactive amine groups.

  • Cleavage : The completed peptide is cleaved from the resin using a cleavage cocktail that typically includes TFA, water, and scavengers like triisopropylsilane (TIS) to protect sensitive functional groups during the cleavage process.

Biocatalytic Methods

Recent advancements have introduced biocatalytic methods for synthesizing D-amino acids from L-amino acids through enzymatic processes. For instance, a one-pot biocatalytic cascade can convert L-phenylalanine into D-phenylalanine using recombinant enzymes from Escherichia coli that express L-amino acid deaminase and D-amino acid dehydrogenase. This method has shown high yields and enantiomeric excess greater than 99% for the production of D-phenylalanine.

Dynamic Kinetic Resolution

Dynamic kinetic resolution is another innovative method used for preparing D-phenylalanine as a precursor in synthesizing the target compound. This method involves racemization of L-phenylalanine hydrochloride in the presence of a resolving agent and a racemization catalyst under controlled conditions.

The synthesis of this compound can involve several types of chemical reactions:

Types of Reactions

  • Oxidation : The tryptophan residue can be oxidized to form kynurenine derivatives.

  • Reduction : Peptide bonds can be reduced under specific conditions to yield amino alcohols.

  • Substitution Reactions : The aromatic rings in phenylalanine and tryptophan can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Reaction Type Reagents Used Conditions
Oxidation Hydrogen peroxide, potassium permanganate Varies based on substrate
Reduction Sodium borohydride, lithium aluminum hydride Anhydrous conditions preferred
Substitution Halogens (chlorine, bromine), Lewis acid catalysts Controlled temperature

This compound has potential applications in various fields such as pharmaceuticals, where it may serve as an enzyme inhibitor or a modulator of biological activity by mimicking natural substrates. Its unique structure also makes it an interesting subject for studies on peptide stability and bioactivity.

The uniqueness of this compound lies in its all-D-amino acid configuration, which imparts resistance to enzymatic degradation compared to similar compounds that may contain L-amino acids.

Compound Name Structure Comparison
D-Phenylalanyl-D-Tryptophyl-D-Phenylalanylglycyl-L-Alanine Contains L-alanine
D-Phenylalanyl-D-Tryptophyl-L-Phenylalanylglycyl-D-Alanine Contains L-phenylalanine
L-Phenylalanyl-L-Tryptophyl-L-Phenylalanylglycyl-L-Alanine All residues are in L-configurations

Chemical Reactions Analysis

Types of Reactions

D-Phenylalanyl-D-tryptophyl-D-phenylalanylglycyl-D-alanine can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.

    Reduction: The peptide bonds can be reduced under specific conditions to yield amino alcohols.

    Substitution: The aromatic rings in phenylalanine and tryptophan can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Kynurenine derivatives.

    Reduction: Amino alcohols.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

D-Phenylalanyl-D-tryptophyl-D-phenylalanylglycyl-D-alanine has been explored for its potential therapeutic effects. The biological activities associated with this compound include:

  • Neuroprotective Effects : Research indicates that compounds containing D-amino acids can modulate neurotransmitter systems, potentially leading to neuroprotective outcomes.
  • Analgesic Properties : D-phenylalanine, a component of this peptide, has been linked to pain relief and mood enhancement, suggesting that the entire peptide may possess similar properties.

Biochemistry

In biochemical studies, this peptide serves as a model compound for understanding:

  • Peptide Synthesis : The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), allowing researchers to investigate various coupling reactions and deprotection strategies.
  • Protein-Protein Interactions : Its unique structure may play a role in enzyme inhibition and interactions with other proteins, making it valuable for studying cellular mechanisms.

Pharmaceutical Development

The compound's stability and resistance to degradation make it a candidate for:

  • Peptide-based Pharmaceuticals : Its unique properties can be harnessed in drug design, potentially leading to new therapeutic agents with improved efficacy and safety profiles.
  • Antimicrobial Applications : Preliminary studies suggest that peptides with similar structures may exhibit antimicrobial properties, warranting further investigation into the specific effects of this compound.

Mechanism of Action

The mechanism of action of D-Phenylalanyl-D-tryptophyl-D-phenylalanylglycyl-D-alanine involves its interaction with specific molecular targets. The peptide can bind to enzymes or receptors, modulating their activity. For example, it may inhibit proteases by mimicking the natural substrate, thereby blocking the enzyme’s active site.

Comparison with Similar Compounds

Structural and Functional Analogues

DADLE (Tyr-D-Ala-Gly-Phe-D-Leu)
  • Sequence : Tyr-D-Ala-Gly-Phe-D-Leu.
  • Key Features : A delta opioid receptor agonist with D-Ala² and D-Leu⁵ substitutions. The N-terminal tyrosine is critical for receptor binding.
  • Comparison : Unlike DADLE, the target compound lacks tyrosine, substituting it with D-Phe, which may reduce opioid receptor affinity but improve stability. The inclusion of D-Trp and D-Phe could alter receptor selectivity .
DPDPE (Tyr-D-Pen-Gly-Phe-D-Pen)
  • Sequence : Tyr-D-Penicillamine-Gly-Phe-D-Penicillamine.
  • Key Features : Cyclic disulfide bridges via penicillamine residues enhance stability and delta opioid receptor selectivity.
Gly-D-Phe-D-Tyr-D-Trp-D-Phe ()
  • Sequence : Gly-D-Phe-D-Tyr-D-Trp-D-Phe.
  • Key Features : Contains D-Tyr and D-Trp, similar to the target’s aromatic D-residues, but ends with D-Phe instead of D-Ala.
  • Comparison: Both compounds emphasize aromatic D-amino acids, but the target’s Gly-D-Ala terminus may confer distinct conformational dynamics .
Dimeric Tetrapeptides ()
  • Structure : Tyr-D-Ala-Gly-Phe linked via hydrophilic spacers (e.g., ribitol, mannitol).
  • Key Features : Dimerization increases multivalent receptor interactions and prolongs half-life.
  • Comparison: The target compound is monomeric, prioritizing linear sequence optimization over multivalency, which may limit potency but reduce synthetic complexity .

Receptor Interaction Hypotheses

  • Opioid Receptors: The absence of tyrosine in the target compound may reduce µ- or δ-opioid receptor affinity compared to DADLE or DPDPE.
  • Structural Insights : ’s diphenylamine analogs highlight the importance of aromatic stacking in receptor binding, suggesting the target’s D-Trp/D-Phe residues may enhance such interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.